(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester
Overview
Description
(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2 The compound is characterized by the presence of a formyl group at the 3-position and a carbamic acid tert-butyl ester group at the 4-position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyridazine derivative with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Esterification: The carbamic acid tert-butyl ester group can be introduced through the reaction of the pyridazine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: (3-Carboxy-pyridazin-4-yl)-carbamic acid tert-butyl ester.
Reduction: (3-Hydroxymethyl-pyridazin-4-yl)-carbamic acid tert-butyl ester.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of (3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The formyl group and the carbamic acid ester group can participate in hydrogen bonding and other interactions with the target, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3-Formyl-pyridazin-4-yl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
(3-Formyl-pyridazin-4-yl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
(3-Formyl-pyridazin-4-yl)-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester group.
Uniqueness
The uniqueness of (3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester lies in its specific ester group, which can influence its chemical reactivity, solubility, and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its stability under various conditions.
Properties
IUPAC Name |
tert-butyl N-(3-formylpyridazin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)12-7-4-5-11-13-8(7)6-14/h4-6H,1-3H3,(H,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQBREKXJCCMGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=NC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163275 | |
Record name | Carbamic acid, N-(3-formyl-4-pyridazinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-85-2 | |
Record name | Carbamic acid, N-(3-formyl-4-pyridazinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(3-formyl-4-pyridazinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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